

Biomarkers of Response to MEK Inhibitor Ro4987655: A Comparative Guide

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Compound of Interest		
Compound Name:	Ro4987655	
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This guide provides a comprehensive comparison of the clinical performance of **Ro4987655**, a selective MEK inhibitor, with other approved MEK inhibitors. The focus is on biomarkers that predict response to treatment, supported by available experimental data from clinical trials.

Executive Summary

Ro4987655 (also known as CH4987655) is a potent and selective oral inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Early clinical development showed promising antitumor activity in patient populations with specific genetic alterations, particularly in melanoma and non-small cell lung cancer (NSCLC).[1][3] However, the development of Ro4987655 has been discontinued by Roche and Chugai, limiting the availability of extensive clinical data for direct comparison with approved MEK inhibitors. This guide summarizes the publicly available data for Ro4987655 and provides an indirect comparison with other MEK inhibitors based on their efficacy in similar biomarker-defined patient populations.

Biomarkers of Response to Ro4987655

Clinical studies have identified two primary categories of biomarkers for **Ro4987655**: genetic mutations in the MAPK pathway and plasma metabolomic profiles.

Genetic Mutations



A phase I expansion study of **Ro4987655** enrolled patients with advanced solid tumors harboring specific mutations in the RAS-RAF pathway.[1][3] The key genetic biomarkers investigated were:

- BRAF Mutations: Primarily in patients with metastatic melanoma.
- KRAS Mutations: Primarily in patients with advanced non-small cell lung cancer (NSCLC).[1]
 [3]

Metabolomic Biomarkers

A study in patients with metastatic melanoma identified a panel of 21 plasma metabolites as potential biomarkers of response to **Ro4987655**. Changes in the levels of these metabolites, including amino acids, propionylcarnitine, phosphatidylcholines, and sphingomyelins, were associated with clinical response.

Comparative Efficacy of Ro4987655 and Other MEK Inhibitors

Due to the lack of head-to-head clinical trials, this section provides an indirect comparison of **Ro4987655** with other commercially available MEK inhibitors based on their performance in biomarker-defined patient populations.

BRAF-Mutant Melanoma



Treatment	Biomarker	Objective Response Rate (ORR)	Progressio n-Free Survival (PFS)	Overall Survival (OS)	Citation(s)
Ro4987655	BRAF V600 mutation	24% (Partial Response)	Not Reported	Not Reported	[1][3]
Trametinib	BRAF V600E/K mutation	22%	4.8 months	15.6 months	
Cobimetinib (in combination with Vemurafenib)	BRAF V600 mutation	70%	12.3 months	22.3 months	
Binimetinib (in combination with Encorafenib)	BRAF V600 mutation	63%	14.9 months	33.6 months	

KRAS-Mutant Non-Small Cell Lung Cancer (NSCLC)



Treatment	Biomarker	Objective Response Rate (ORR)	Progressio n-Free Survival (PFS)	Overall Survival (OS)	Citation(s)
Ro4987655	KRAS mutation	11% (Partial Response)	Not Reported	Not Reported	[1][3]
Selumetinib (in combination with Docetaxel)	KRAS mutation	37%	5.3 months	9.4 months	
Sotorasib (KRAS G12C inhibitor)	KRAS G12C mutation	37.1%	6.8 months	12.5 months	[4]

NRAS-Mutant Melanoma

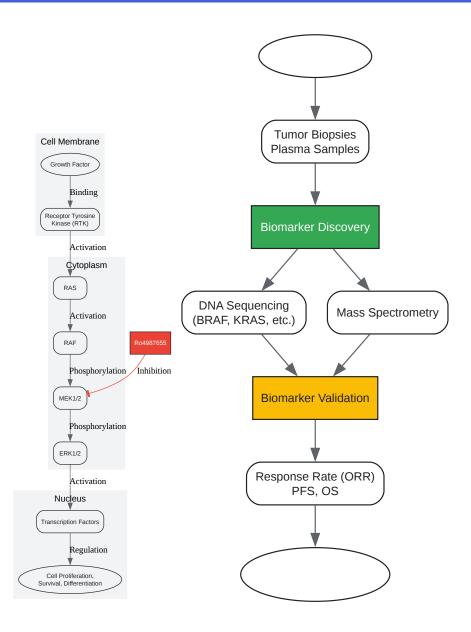
While the **Ro4987655** trial included BRAF wild-type melanoma patients, a specific cohort for NRAS mutations was not explicitly detailed in the primary publications. However, NRAS mutations are a known driver in this population.

Treatment	Biomarker	Objective Response Rate (ORR)	Progressio n-Free Survival (PFS)	Overall Survival (OS)	Citation(s)
Binimetinib	NRAS mutation	15%	2.8 months	11.0 months	

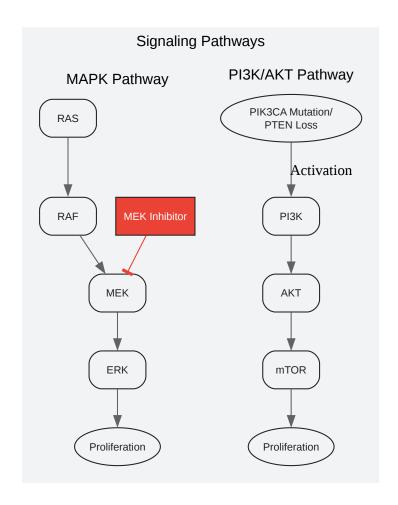
Signaling Pathways and Experimental Workflows RAS/RAF/MEK/ERK Signaling Pathway

The following diagram illustrates the central role of MEK in the RAS/RAF/MEK/ERK signaling pathway, the primary target of **Ro4987655** and other MEK inhibitors.









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